Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Simpler THF analogs (e.g., methyl tetrahydrofuran-3-carboxylate or 3-(hydroxymethyl)tetrahydrofuran) lack either the electrophilic ester or nucleophilic hydroxymethyl handle required for sequential derivatization, forcing inefficient multi-step workarounds. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS 2091964-79-1) solves this with geminal dual functionality at the 3-position. • Enables late-stage diversification from a single advanced intermediate • ≥97% purity supports precise stoichiometric control in multi-step campaigns • 3 rotatable bonds & high H-bonding capacity facilitate systematic SAR exploration

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Cat. No. B13685530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCOC1)CO
InChIInChI=1S/C7H12O4/c1-10-6(9)7(4-8)2-3-11-5-7/h8H,2-5H2,1H3
InChIKeyBUTZDDRFUMMBRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate: Dual-Function THF Intermediate


Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS 2091964-79-1) is a synthetic tetrahydrofuran (THF) derivative characterized by the presence of both a methyl ester and a hydroxymethyl group at the 3-position of the oxolane ring [1]. It serves as a specialized intermediate for the synthesis of complex organic molecules, including peptide mimetics and sugar amino acid scaffolds, where its dual functionality enables sequential or orthogonal chemical modifications that are not possible with simpler THF analogs [2][3].

Dual functional group reactivity (ester + alcohol) enables orthogonal synthetic sequences
May support peptide mimetic and carbon-branched sugar amino acid (SAA) scaffold synthesis
Conformational flexibility and hydrogen bonding capacity support SAR exploration

Unmatched Reactivity of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate


The unique combination of a geminal ester and a hydroxymethyl group on the tetrahydrofuran ring provides a distinct physicochemical and reactivity profile that is absent in commercially available, simpler THF analogs like methyl tetrahydrofuran-3-carboxylate or 3-(hydroxymethyl)tetrahydrofuran [1]. Substitution with these analogs would result in a significant loss of synthetic utility, as they lack either the nucleophilic hydroxymethyl handle or the electrophilic ester group required for sequential derivatization [2]. This necessitates the use of the fully functionalized target compound for applications requiring both functionalities within the same molecular scaffold.

Methyl ester analog Lacks the hydroxymethyl group, which may remove the alcohol-based orthogonal derivatization pathway.
Hydroxymethyl analog Absence of the methyl ester eliminates the electrophilic carboxylate handle required for ester/amide modifications.
Simpler THF analogs Single-functional analogs may not support the dual-chemistry route needed for complex peptide mimetic scaffolds.

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate: Evidence vs Structural Analogs


Molecular Weight & Formula Differences

The target compound (C₇H₁₂O₄, MW 160.17) possesses a higher molecular weight and a distinct molecular formula compared to the simpler methyl tetrahydrofuran-3-carboxylate (C₆H₁₀O₃, MW 130.14) and 3-(hydroxymethyl)tetrahydrofuran (C₅H₁₀O₂, MW 102.13) [1][2]. This difference is critical for accurate stoichiometric calculations in multi-step syntheses and for mass balance tracking during process development.

Molecular Weight
Cross-study comparable
160.17 g/mol +30.03 vs methyl ester analog +58.04 vs alcohol analog
Supports accurate stoichiometric calculations and mass balance tracking.
Computed values from PubChem.
Medicinal Chemistry Organic Synthesis Process Chemistry

Enhanced Hydrogen Bonding Capacity

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate features 4 hydrogen bond acceptors and 1 hydrogen bond donor, compared to 3 acceptors/0 donors for the simple methyl ester analog and 2 acceptors/1 donor for the alcohol analog [1][2][3]. The increased number of hydrogen bonding sites, particularly the combination of both a donor and multiple acceptors, can significantly influence solubility in aqueous media and the potential for specific intermolecular interactions with biological targets.

Hydrogen Bonding
Cross-study comparable
4 Acceptors / 1 Donor vs. 3/0 (ester analog) vs. 2/1 (alcohol analog)
May support enhanced aqueous solubility and intermolecular interactions with targets.
Computed properties from PubChem.
Medicinal Chemistry Physical Organic Chemistry Drug Design

Increased Conformational Flexibility

The target compound possesses 3 rotatable bonds, compared to 1 rotatable bond for both the simple methyl ester and the hydroxymethyl analog [1][2][3]. This increased conformational flexibility, stemming from the presence of both the ester and the hydroxymethyl group, allows the molecule to adopt a wider range of conformations, which can be crucial for optimizing binding interactions with flexible protein pockets or for probing structure-activity relationships in a medicinal chemistry campaign.

Rotatable Bonds
Cross-study comparable
3 rotatable bonds vs. 1 for all comparators
Allows exploration of diverse conformations for structure-activity relationship studies.
Computed properties from PubChem.
Medicinal Chemistry Computational Chemistry Structure-Based Drug Design

Dual Functionality Differentiation

The presence of both a methyl ester and a hydroxymethyl group on the same tetrahydrofuran core is a critical differentiator [1]. This dual functionality allows for sequential, orthogonal chemical transformations, such as ester hydrolysis to a carboxylic acid followed by oxidation of the hydroxymethyl group to an aldehyde, or vice versa [2]. This capability to perform multiple distinct reactions on a single, compact scaffold is not possible with simpler analogs, which possess only one reactive handle [3]. This inherent versatility justifies its procurement over less functionalized alternatives, as it can serve as a more advanced and valuable intermediate in complex molecule synthesis.

Functional Groups
Class-level inference
2 (ester + alcohol) vs. 1 for methyl ester, alcohol, or acid analogs
Enables sequential orthogonal chemical modifications on a single scaffold.
Based on structural analysis and synthetic utility review.
Organic Synthesis Medicinal Chemistry Process Development

High Purity and Premium Pricing

Commercial availability of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is typically at purities of 97% or higher, with a 1g unit costing approximately $600 from major suppliers . In contrast, simpler analogs like methyl tetrahydrofuran-3-carboxylate are widely available at >95% purity for less than $100 per gram . This significant price differential reflects the higher synthetic complexity and specialized utility of the target compound, confirming its position as a premium, research-grade building block rather than a commodity chemical.

Commercial Specification
Data to verify
~97% purity, ~$600/g vs. >95% purity,
Reflects specialized research-grade building block status and procurement planning need.
Supplier pricing data; subject to change.
Procurement Analytical Chemistry Supply Chain Management

Optimal Use Cases for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate


Peptide Mimetics and SAA Scaffold Synthesis

The dual functionality (ester and alcohol) of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate makes it an ideal starting material for the synthesis of conformationally constrained peptidomimetics and carbon-branched sugar amino acid (SAA) scaffolds [1]. Its 3 rotatable bonds and high hydrogen bonding capacity, as shown in the evidence guide, allow for the generation of diverse, conformationally restricted building blocks that are valuable for probing protein-protein interactions and for the development of novel therapeutics.

Multi-Step Medicinal Chemistry Intermediate

Given its higher molecular weight and distinct elemental composition compared to simpler analogs, this compound is best employed as an advanced intermediate in multi-step medicinal chemistry campaigns where precise stoichiometric control is essential [2]. Its two distinct reactive handles allow for late-stage diversification and the rapid exploration of chemical space around a central THF core, a strategy that is more efficient than constructing a complex molecule from simpler, mono-functional fragments.

Process Chemistry and Scale-Up Reagent

The significant price premium and higher purity specifications (>97%) position this compound as a specialized reagent for process chemistry research and initial scale-up studies, rather than for high-volume production . Its use is justified in early-stage development when the synthetic route is being defined and the unique reactivity of this specific scaffold is required to meet project milestones. The quantitative data on molecular weight and hydrogen bonding can also inform the selection of appropriate analytical methods (e.g., HPLC, LC-MS) for monitoring reactions and purity during process development.

SAR Investigation Tool

The combined properties of increased rotatable bonds and enhanced hydrogen bonding capacity, as detailed in the evidence guide, make this compound a valuable tool for SAR studies [1]. By incorporating this fully functionalized THF core into a lead series, medicinal chemists can systematically probe the impact of conformational flexibility and specific polar interactions on biological activity, thereby gaining a deeper understanding of the pharmacophore and optimizing drug candidates.

Application
Selection Property
Validation Focus
Peptide mimetic scaffold synthesis
Dual functional groups for orthogonal chemistry
Conformational constraint in peptidomimetic design
Multi-step medicinal chemistry intermediate
Distinct molecular weight and dual reactivity
Stoichiometric control and late-stage diversification
Process chemistry research
High purity specification
Reaction monitoring by HPLC/LC-MS
SAR investigation tool
Conformational flexibility and hydrogen bonding capacity
Pharmacophore optimization and binding mode analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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